molecular formula C20H25ClN2O2S B2634023 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea CAS No. 2034492-23-2

1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

Cat. No. B2634023
CAS RN: 2034492-23-2
M. Wt: 392.94
InChI Key: CAIZOIMALQBQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C20H25ClN2O2S and its molecular weight is 392.94. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The compound 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea, which is known for its urea fungicide properties, exhibits a cyclopentyl ring adopting an envelope conformation. This structural detail plays a pivotal role in its function and effectiveness as a fungicide. The crystal structure analysis reveals significant interactions within the crystal, such as N—H⋯O hydrogen bonds forming chains and weak π–π interactions between chlorobenzene rings, contributing to the compound's stability and reactivity (Kang, Kim, Kwon, & Kim, 2015).

Synthesis of Labelled Compounds

In the domain of research involving the synthesis of labelled compounds, the creation of 1-(4-Chlorobenzyl)-3-methyl-3-(2-hydroxyethyl)-thiourea labelled with ^14C at its urea group has been explored. This synthesis process, starting from potassium cyanide-^14C, is crucial for studies in various fields including pharmaceuticals and biochemical research, highlighting the versatility and importance of such urea derivatives in scientific investigations (Esses-Reiter & Reiter, 1981).

Anticonvulsant Activity and Molecular Docking

A series of urea/thiourea derivatives has been synthesized and screened for anticonvulsant activity, showcasing the potential therapeutic applications of these compounds. Molecular docking studies supplement these findings, providing insights into the interactions at the molecular level that could explain the observed pharmacological activities. Such research underscores the potential of urea derivatives in developing new anticonvulsant therapies (Thakur, Deshmukh, Jha, & Kumar, 2017).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of certain urea derivatives have revealed their efficacy in protecting mild steel in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is crucial. The specific interactions between these compounds and metal surfaces, including adsorption characteristics and inhibition mechanisms, are of significant interest in materials science (Bahrami & Hosseini, 2012).

Anticancer Potential

The synthesis and evaluation of urea derivatives as potential anticancer agents highlight another critical area of scientific research. Through structure-activity relationship studies, compounds exhibiting significant antiproliferative effects have been identified, indicating the promise of urea derivatives in cancer therapy. These findings are instrumental in guiding further research into the development of novel anticancer drugs (Gaudreault, Lacroix, Pagé, & Joly, 1988).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIZOIMALQBQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.